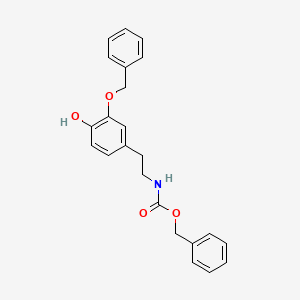

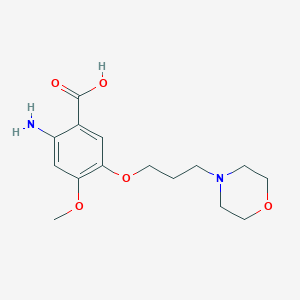

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid involves multi-step chemical reactions, starting from basic aromatic compounds or amino acids, and employs various chemical strategies such as methylation, thiocyanation, hydrolysis, and ethylation. For example, derivatives of quinazoline and benzoxazinone have been synthesized using starting materials like N-substituted 2-amino benzothiazole and substituted quinazoline, indicating the versatility in the synthetic approaches for related compounds (Dave et al., 2012); (Richey et al., 1975).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as IR, Mass, and 1H NMR spectral analysis. These compounds often show complex structures with various functional groups contributing to their potential biological activities (Yang Guo-jun, 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid derivatives typically involve functional group transformations, such as deprotonation, cyclization, and coupling reactions, which significantly alter their chemical properties. These reactions are crucial for the diversification of the chemical structures and the exploration of their biological activities (Sinha et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, are influenced by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and for its application in chemical synthesis and drug formulation (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid derivatives, are crucial for their potential applications in medicinal chemistry and materials science. These properties are determined by the compound's molecular structure and the electronic distribution within the molecule (Kato et al., 1992).

Applications De Recherche Scientifique

Synthesis of Gefitinib One application of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid is in the synthesis of Gefitinib. The compound is used as an intermediate in a process involving the transfer hydrogenation catalyzed by Pd/C, eventually leading to the formation of Gefitinib. The overall yield of this process is reported to be about 66% (Bo Jin et al., 2005).

Synthesis of Quinazoline Derivatives with Anticancer Properties 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid is also involved in the synthesis of various quinazoline derivatives. These compounds have been synthesized using N-substituted 2-amino benzothiazole and substituted quinazoline. The resultant compounds exhibited potential as anticancer agents, as indicated by In-Vitro Cytotoxic Activity using the MTT assay (N. Dave et al., 2012).

Role in Synthesis of Biodegradable Polyesteramides The compound is also integral in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides were obtained by ring-opening copolymerization involving morpholine-2,5-dione derivatives having protected functional substituents. This synthesis plays a crucial role in developing materials with specific functional groups and desirable degradation profiles (P. J. I. Veld et al., 1992).

Development of Water-Soluble Nitric-Oxide-Releasing Prodrugs It also has applications in the creation of water-soluble nitric-oxide-releasing prodrugs. These prodrugs, synthesized from derivatives of acetylsalicylic acid (ASA), release nitric oxide and exhibit the potential for antiaggregatory activity and vasodilatory action. Their stability and solubility characteristics make them candidates for further investigation for clinical applications (B. Rolando et al., 2013).

Adsorption-Based Recovery of Metals The compound is also used in modifying activated carbon for the adsorption-based recovery of metals like cobalt. Modified granular activated carbon, with compounds including 2-hydroxy-5-methoxy benzoic acid, has demonstrated high efficiency in removing Co2+ ions from aqueous solutions, indicating its potential in water treatment and metal recovery processes (J. K. Gunjate et al., 2020).

Propriétés

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-20-13-10-12(16)11(15(18)19)9-14(13)22-6-2-3-17-4-7-21-8-5-17/h9-10H,2-8,16H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPGWBLNDHHMMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)OCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranosi](/img/no-structure.png)